molecular formula C9H17N B14609803 2,6-Dimethylheptanenitrile CAS No. 58475-05-1

2,6-Dimethylheptanenitrile

Cat. No.: B14609803
CAS No.: 58475-05-1
M. Wt: 139.24 g/mol
InChI Key: AHGKTDMTUMZVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylheptanenitrile is a branched aliphatic nitrile characterized by a seven-carbon chain (heptane backbone) with methyl groups at the 2nd and 6th positions and a nitrile (-CN) functional group. Nitriles of this type are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers .

Key structural features include:

  • Functional group: The nitrile group confers polarity and hydrogen-bonding capability, impacting boiling points and solvent interactions.

Computational methods, such as density functional theory (DFT), have been employed to analyze similar nitriles (e.g., 2,6-Bis(Bromo-methyl)Pyridine derivatives), providing models for vibrational spectra, dipole moments, and thermodynamic stability .

Properties

CAS No.

58475-05-1

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,6-dimethylheptanenitrile

InChI

InChI=1S/C9H17N/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-6H2,1-3H3

InChI Key

AHGKTDMTUMZVTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylheptanenitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylheptan-1-ol with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding nitrile . Another method involves the nucleophilic substitution of 2,6-dimethylheptan-1-bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylheptanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether.

Major Products Formed

    Hydrolysis: 2,6-Dimethylheptanoic acid.

    Reduction: 2,6-Dimethylheptanamine.

    Grignard Reaction: Corresponding ketones.

Scientific Research Applications

2,6-Dimethylheptanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are selected for comparison due to their structural or functional similarities:

Compound Molecular Formula Key Features CAS Number
2,6-Dimethylheptanenitrile C₉H₁₇N Branched aliphatic nitrile Not explicitly listed in evidence
Geranyl nitrile (2,6-Dimethyl-2,6-octadienenitrile) C₁₀H₁₅N Unsaturated nitrile with conjugated double bonds 5146-66-7
2,6-Dimethylheptanol C₉H₂₀O Branched alcohol analog 108-82-7
Benzonitrile derivatives (e.g., 2,6-Bis(Bromo-methyl)Pyridine) C₉H₈Br₂N₂ Aromatic nitrile with brominated methyl groups Not explicitly listed
Key Differences:

Functional Groups: this compound and geranyl nitrile share the nitrile group, but the latter’s conjugated diene system enhances reactivity in Diels-Alder reactions . 2,6-Dimethylheptanol replaces the nitrile with a hydroxyl (-OH) group, increasing hydrogen-bonding capacity and boiling point.

Branching vs. Unsaturation :

  • The saturated backbone of this compound likely results in higher thermal stability compared to geranyl nitrile, which is prone to oxidation at double bonds .

Physicochemical Properties

The table below summarizes inferred or calculated properties based on structural analogs and computational studies:

Property This compound (Predicted) Geranyl Nitrile 2,6-Dimethylheptanol
Molecular Weight (g/mol) 139.24 149.23 144.26
Boiling Point ~200–220°C (estimated via analogs) 220–230°C (experimental) 214°C (experimental)
Solubility Moderate in polar aprotic solvents Low in water, high in hydrocarbons High in polar solvents (e.g., ethanol)
Dipole Moment ~3.8 D (DFT-based estimate) ~4.2 D (experimental) ~1.7 D (hydroxyl dominance)
Health/Environmental Impact Limited data; likely moderate toxicity Classified as irritant Health risk level: 32
Computational Insights:
  • DFT studies on 2,6-Bis(Bromo-methyl)Pyridine analogs suggest that branching reduces molecular symmetry, leading to distinct vibrational modes in IR spectra. Similar effects are expected for this compound .
  • The nitrile group’s electron-withdrawing nature likely lowers frontier molecular orbital (FMO) energy gaps, enhancing reactivity in nucleophilic additions compared to alcohols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.